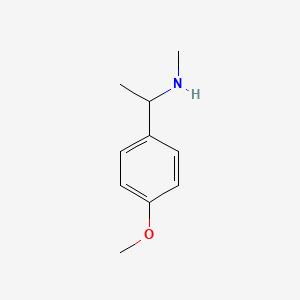

1-(4-methoxyphenyl)-N-methylethanamine

Description

Contextualization within Substituted Ethanamine Chemistry Research

Substituted ethanamines are derivatives of the simple organic compound ethylamine (B1201723) (CH₃CH₂NH₂). wikipedia.org This class of molecules is characterized by the replacement of one or more hydrogen atoms on the ethyl group or the amino group with other functional groups. The identity and position of these substituents dramatically influence the chemical and physical properties of the resulting compound, leading to a vast library of molecules with diverse applications.

The research landscape for substituted ethanamines is broad, encompassing fundamental synthesis, reaction mechanism studies, and practical applications. They are widely utilized in the chemical industry and organic synthesis. wikipedia.org For example, specific ethanamine derivatives are employed in polymer modification to enhance material properties such as impact resistance and adhesion. ontosight.ai

In the context of 1-(4-methoxyphenyl)-N-methylethanamine, the key substitutions are:

A 4-methoxyphenyl (B3050149) group: This aromatic substituent significantly influences the molecule's electronic properties and steric bulk.

An N-methyl group: The methylation of the amine nitrogen alters its basicity and nucleophilicity compared to a primary amine.

The presence of the aromatic ring and the amine functional group makes these compounds valuable precursors and intermediates in the synthesis of more complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. google.com

Significance as a Chiral Compound in Organic Synthesis

The primary significance of this compound in organic synthesis stems from its chirality. The carbon atom bonded to the 4-methoxyphenyl group, the nitrogen atom, a methyl group, and a hydrogen atom is a stereocenter. This structural feature means the molecule is "chiral" and can exist in two non-superimposable mirror-image forms, known as enantiomers ((R)- and (S)-enantiomers).

The ability to control stereochemistry is paramount in modern organic synthesis, especially in the development of pharmaceuticals, where the two enantiomers of a drug can exhibit profoundly different pharmacological activities and metabolic fates. Consequently, chiral compounds like this compound and its close analogs are crucial tools for chemists. Their significance is primarily manifested in three key roles:

Chiral Resolving Agents: Racemic mixtures, which contain equal amounts of both enantiomers, are common products of conventional synthesis. Chiral resolution is a process to separate these mixtures. wikipedia.org Chiral amines are frequently used as resolving agents by reacting them with a racemic mixture of a chiral acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by methods such as fractional crystallization. wikipedia.org After separation, the pure enantiomer can be recovered by removing the resolving agent. Closely related compounds like 1-(4-methoxyphenyl)ethylamine are well-established as effective chiral resolving agents. google.com

Chiral Auxiliaries: A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After guiding the reaction to produce the desired stereoisomer, the auxiliary is removed. Chiral benzylamines are considered excellent reagents for constructing new chirality in this manner. guidechem.com

Chiral Building Blocks: Enantiomerically pure chiral compounds serve as valuable starting materials or intermediates for the synthesis of complex target molecules. ontosight.ai By incorporating a pre-defined stereocenter from a molecule like (R)- or (S)-1-(4-methoxyphenyl)-N-methylethanamine, chemists can build intricate molecular frameworks with precise three-dimensional arrangements, a process known as asymmetric synthesis. This approach is fundamental to the industrial production of many single-enantiomer drugs. google.com

The academic and industrial interest in this compound is driven by its potential to fulfill these roles, contributing to the efficient and selective synthesis of optically active compounds.

| Common Chiral Resolving Agents for Amines | Common Chiral Resolving Agents for Acids |

| Tartaric acid google.comwikipedia.org | 1-Phenylethylamine wikipedia.orgpsu.edu |

| (S)-2-(2-Naphthyl)glycolic acid google.com | Brucine wikipedia.org |

| Camphorsulfonic acid wikipedia.org | (R)-(+)-α-Methylbenzylamine google.com |

| O,O'-Dibenzoyltartaric acid psu.edu | Cinchotoxine wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11-2)9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUDSVJQKGZSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389421 | |

| Record name | 1-(4-methoxyphenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41684-13-3 | |

| Record name | 1-(4-methoxyphenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-methoxyphenyl)ethyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Methoxyphenyl N Methylethanamine

Stereoselective Synthesis of Enantiomers

The direct formation of the chiral center in 1-(4-methoxyphenyl)-N-methylethanamine through stereoselective methods is a primary goal for efficient synthesis. This section explores asymmetric amination approaches.

Asymmetric Amination Approaches

Direct asymmetric amination strategies aim to introduce the amine functionality in a stereocontrolled manner, thus establishing the chiral center of the target molecule in a single key step.

The use of specialized aminating agents such as N-Chloromagnesio-N-methyl-O-trimethylsilhydroxylamine in the asymmetric synthesis of secondary amines is another area of interest. This reagent could potentially react with a Grignard reagent derived from a 1-(4-methoxyphenyl)ethane precursor in a stereoselective manner. As with the organoboronate approach, specific examples of this methodology being applied to the synthesis of this compound are not prominently featured in the reviewed literature.

Precursor Synthesis and Transformations for Chiral Amines

A more established and widely reported strategy for the synthesis of enantiomerically pure this compound involves the preparation of a chiral precursor, followed by its conversion to the final product.

Preparation of Chiral 1-(4-Methoxyphenyl)ethylamine

The synthesis of the chiral primary amine, 1-(4-methoxyphenyl)ethylamine, is a crucial first step in this pathway. google.comsigmaaldrich.com Several methods have been developed for its enantioselective preparation.

One common approach involves the resolution of racemic 1-(4-methoxyphenyl)ethylamine. google.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (S)-2-(2-Naphthyl)glycolic acid, followed by fractional crystallization and subsequent liberation of the desired enantiomer. google.com However, this method can be limited by the efficiency of the resolution and the need for multiple recrystallizations to achieve high optical purity. google.com

Another strategy is the use of chiral auxiliaries. For instance, 4-methoxyacetophenone can be condensed with a chiral amine like (1S,2R)-(+)-norephedrine to form a chiral imine. google.com Subsequent reduction of this imine, followed by cleavage of the auxiliary, yields the chiral primary amine. google.com However, the optical purity of the product from this specific method has been reported to be moderate. google.com

More advanced methods include asymmetric hydroboration followed by amination of 1-methoxy-4-vinyl-benzene using a chiral rhodium complex, which has been shown to produce the desired amine with high optical purity. google.com Biotransformation processes utilizing enzymes like Lipase B for the resolution of a precursor have also been explored, although the reported optical purity was not optimal for commercial scale-up. google.com

A multi-step synthesis starting from 4-methoxyphenylacetic acid has also been described. google.com This involves reaction with oxalyl chloride, followed by coupling with a chiral oxazolidinone auxiliary, alkylation, and subsequent transformation to the chiral amine. google.com

Below is a table summarizing various reported methods for the synthesis of chiral 1-(4-methoxyphenyl)ethylamine.

| Starting Material | Reagents and Method | Optical Purity | Reference |

| (±)-1-(4-Methoxyphenyl)ethylamine | (S)-2-(2-Naphthyl)glycolic acid (resolution) | 87% | google.com |

| 4-Methoxyacetophenone | (1S,2R)-(+)-Norephedrine (chiral auxiliary) | 57% | google.com |

| 1-Methoxy-4-vinyl-benzene | Rhodium complex of (S)-quinap, Catecholborane, MeMgCl, H₂NOSO₃H (asymmetric hydroboration/amination) | 98% | google.com |

| Racemic precursor | Lipase B (biotransformation) | 78% | google.com |

| 4-Methoxyphenylacetic acid | Oxalyl chloride, (S)-4-benzyl-2-oxazolidinone, LiHMDS, Methyl iodide, LiOH, H₂O₂, DPPA, Pd/C | High (not specified) | google.com |

Chemical Reactivity and Transformation Studies of 1 4 Methoxyphenyl N Methylethanamine

Investigation of Amination Reaction Mechanisms

The primary route for the synthesis of 1-(4-methoxyphenyl)-N-methylethanamine is through the reductive amination of 4-methoxyphenylacetone with methylamine. This reaction is a cornerstone of amine synthesis and proceeds through a two-step mechanism involving the formation of an imine intermediate followed by its reduction.

The initial step is the nucleophilic addition of methylamine to the carbonyl carbon of 4-methoxyphenylacetone. This reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. chemistrysteps.commasterorganicchemistry.comoperachem.com The subsequent attack by the nitrogen atom of methylamine leads to the formation of a hemiaminal intermediate. This intermediate is generally unstable and undergoes dehydration to form a Schiff base, specifically an imine. chemistrysteps.commasterorganicchemistry.comlumenlearning.com The removal of water is crucial to drive the equilibrium towards the formation of the imine. operachem.com

The mechanism of imine formation can be summarized in the following steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the amine: The nitrogen atom of methylamine attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Protonation of the hydroxyl group: The hydroxyl group is protonated to form a good leaving group (water).

Elimination of water: The lone pair of electrons on the nitrogen pushes out a molecule of water, forming an iminium ion.

Deprotonation: A base removes a proton from the nitrogen to yield the neutral imine.

The second stage of the reductive amination is the reduction of the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product. A variety of reducing agents can be employed for this transformation, each with its own advantages and limitations.

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium borohydride (NaBH₄) | Methanol or ethanol solvent | A common and cost-effective reducing agent. |

| Sodium cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH ~6) | Selectively reduces imines in the presence of ketones. |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane or dichloroethane solvent | A milder and more selective reducing agent than NaBH₃CN. |

| Catalytic Hydrogenation (H₂/catalyst) | Palladium on carbon (Pd/C), Raney nickel | A "green" method that produces water as the only byproduct. |

The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For instance, in situ methods where the imine is formed and reduced in the same pot are often preferred for their efficiency.

Stereochemical Aspects of Chemical Transformations

The structure of this compound contains a chiral center at the carbon atom bonded to the nitrogen, the methyl group, and the 4-methoxyphenylmethyl group. Consequently, this compound can exist as two enantiomers: (R)-1-(4-methoxyphenyl)-N-methylethanamine and (S)-1-(4-methoxyphenyl)-N-methylethanamine.

When synthesized via the reductive amination of the achiral precursor 4-methoxyphenylacetone, a racemic mixture of the two enantiomers is typically produced. This is because the intermediate imine is planar at the C=N bond, and the reduction can occur from either face of the double bond with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.

The synthesis of enantiomerically pure forms of this compound requires stereoselective methods. Two primary strategies are employed for this purpose:

Resolution of a racemic mixture: This involves separating the enantiomers of the final product or a chiral intermediate. Classical resolution often employs the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.

Asymmetric synthesis: This approach aims to directly produce one enantiomer in excess over the other. In the context of reductive amination, this can be achieved by using a chiral catalyst or a chiral reducing agent. Chiral catalysts, such as certain transition metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer. nih.govnih.gov For example, asymmetric hydrogenation of the imine intermediate using a chiral catalyst can lead to high enantiomeric excess of the desired amine.

The development of efficient and highly stereoselective synthetic routes to chiral amines is an active area of research, driven by the importance of enantiomerically pure compounds in various fields. While specific studies on the asymmetric synthesis of this compound are not extensively detailed in the literature, the principles established for the synthesis of other chiral phenylethylamines are directly applicable.

Advanced Spectroscopic Characterization Techniques for 1 4 Methoxyphenyl N Methylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 1-(4-methoxyphenyl)-N-methylethanamine hydrochloride, spectra are typically recorded in a solvent such as deuterium oxide (D₂O).

The ¹H NMR spectrum of this compound hydrochloride exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene ring typically appear as two distinct doublets, a pattern characteristic of an AA'BB' system. The protons of the methoxy (B1213986) (-OCH₃) group are observed as a sharp singlet. The protons on the aliphatic side chain, including the N-methyl group, the alpha-methyl group, the methine proton, and the methylene protons, each produce distinct signals with specific chemical shifts and coupling patterns that confirm the connectivity of the molecule. swgdrug.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbons of the aromatic ring (with the methoxy-substituted carbon appearing at a characteristic downfield shift), the methoxy carbon itself, and the carbons of the ethylamine (B1201723) side chain. swgdrug.org

Table 1: ¹H NMR Spectral Data for this compound Hydrochloride in D₂O swgdrug.org

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.26 | d | 2H, Aromatic (CH) |

| ~6.99 | d | 2H, Aromatic (CH) |

| ~3.82 | s | 3H, Methoxy (OCH₃) |

| ~3.60 | m | 1H, Methine (CH) |

| ~2.89 | m | 2H, Methylene (CH₂) |

| ~2.70 | s | 3H, N-Methyl (NCH₃) |

| ~1.30 | d | 3H, α-Methyl (CH₃) |

Note: 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet. Chemical shifts are approximate and based on spectral images.

Table 2: ¹³C NMR Spectral Data for this compound Hydrochloride in D₂O swgdrug.org

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~161.0 | Aromatic C-O |

| ~133.6 | Aromatic C |

| ~131.6 | Aromatic CH |

| ~117.4 | Aromatic CH |

| ~58.3 | Methoxy (OCH₃) |

| ~56.0 | Methine (CH) |

| ~42.2 | Methylene (CH₂) |

| ~32.9 | N-Methyl (NCH₃) |

| ~20.4 | α-Methyl (CH₃) |

Note: Chemical shifts are approximate and based on spectral images.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, this compound undergoes characteristic fragmentation.

The mass spectrum of the un-derivatized molecule typically shows a base peak at a mass-to-charge ratio (m/z) of 58. oup.com This prominent fragment corresponds to the stable iminium cation [CH₃CH=NHCH₃]⁺, formed by the alpha-cleavage of the bond between the alpha and beta carbons of the side chain, a characteristic fragmentation pathway for N-methylphenethylamines. oup.commdpi.com Another significant fragment is observed at m/z 121, corresponding to the methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺, which arises from cleavage of the Cα-Cβ bond. The molecular ion [M]⁺ peak at m/z 179 may be observed, though it can be of low intensity depending on the ionization conditions. swgdrug.org

Table 3: Key Mass Spectral Fragments for this compound swgdrug.orgoup.com

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 179 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | Methoxybenzyl cation |

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound hydrochloride shows several characteristic absorption bands. A broad band is typically observed in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in a secondary amine salt. researchgate.net The C-H stretching vibrations of the aromatic ring and the aliphatic side chain appear in the 3000-2800 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to bands in the 1610-1500 cm⁻¹ region. A strong absorption band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl-alkyl ether (methoxy group), while the symmetric stretch appears near 1030 cm⁻¹. swgdrug.orgresearchgate.net The para-substitution on the benzene ring is indicated by a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ region. researchgate.net

Table 4: Principal FTIR Absorption Bands for this compound Hydrochloride swgdrug.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2970 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |

| ~2740 | N-H⁺ Stretch | Secondary Amine Salt |

| ~1612 | C=C Stretch | Aromatic Ring |

| ~1516 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1180 | C-N Stretch | Aliphatic Amine |

| ~1032 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

Note: Wavenumbers are approximate and based on spectral images.

Raman Spectroscopy: Experimental Raman spectra for this compound are not widely available in the reviewed literature. However, it is expected that the Raman spectrum would be complementary to the IR spectrum. Strong signals for the aromatic ring breathing modes would be anticipated in the 1600-1580 cm⁻¹ and near 1000 cm⁻¹ regions. The symmetric vibrations of the molecule, which are often weak in the IR spectrum, would be more prominent in the Raman spectrum.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

Despite extensive searches of the public domain, no experimental X-ray crystallographic data for this compound or its salts were found. Therefore, detailed information on its crystal structure, such as unit cell parameters, space group, and atomic coordinates, is not currently available.

Computational and Theoretical Chemistry Studies on 1 4 Methoxyphenyl N Methylethanamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

A computational investigation into the electronic structure of amphetamines has been conducted to understand the relationship between their molecular properties and biological activity. researchgate.net These studies often utilize DFT methods, such as B3LYP and PW91P86, with basis sets like 6-311++G(d,p), to calculate various parameters. researchgate.net For instance, parameters like electric field gradient (EFG) tensors, nuclear quadrupole coupling constants (NQCC), and chemical shielding tensors for atoms like 17O and 14N are determined. researchgate.net

In studies of amphetamine analogues, it has been observed that substitutions on the nitrogen atom and the carbon at the C10 position can have a significant impact on the electronic properties around the nitrogen atom, while the properties around an oxygen atom (if present, as in a methoxy (B1213986) group) are less sensitive to such changes. researchgate.net This suggests that for 1-(4-methoxyphenyl)-N-methylethanamine, the N-methylation would notably influence the electron density and reactivity at the nitrogen site. The biological activities of amphetamines have been found to be dependent on the electron density distribution in the vicinity of the nitrogen atom. researchgate.net

The thermodynamic parameters of related compounds, such as methamphetamine and its halogenated derivatives, have been investigated using computational methods like MP2/6-31G. orientjchem.org These studies calculate properties like Gibbs free energy (ΔG) and standard enthalpies (ΔH) to assess the stability of the molecules. orientjchem.org Natural Bond Orbital (NBO) analysis is also employed to understand hybridization and the nature of bonding within these molecules. orientjchem.org For this compound, similar calculations would be expected to reveal its thermodynamic stability and the electronic interactions between the methoxy group, the phenyl ring, and the N-methylethanamine side chain.

Table 1: Representative Quantum Chemical Parameters Calculated for Amphetamine Analogues

| Parameter | Method | Basis Set | Typical Findings |

| Electric Field Gradient (EFG) | DFT (B3LYP, PW91P86) | 6-311++G(d,p) | Nitrogen EFG is sensitive to N-substituents. |

| Chemical Shielding (σ) | DFT (B3LYP, PW91P86) | 6-311++G(d,p) | Isotropic and anisotropic shielding values correlate with experimental data. |

| Gibbs Free Energy (ΔG) | MP2 | 6-31G | Provides insight into the thermodynamic stability of different conformers. |

| HOMO-LUMO Energies | DFT | Various | Determines the electronic transition properties and reactivity. |

Note: This table is a representation of typical data found in computational studies of amphetamine analogues and is intended to be illustrative for this compound.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn dictates its interaction with biological targets. Comprehensive conformational analyses of amphetamine and methamphetamine have been performed using a combination of experimental techniques like vibrational spectroscopy (Raman, IR, VCD, ROA) and computational methods such as DFT and molecular dynamics (MD). rsc.org

These studies reveal that phenethylamines like amphetamine and methamphetamine exist as a mixture of several stable conformers in solution. rsc.org The relative populations of these conformers are determined by their Gibbs free energies. For methamphetamine, which is the N-methylated analogue of amphetamine and thus structurally very similar to the side chain of this compound, a number of distinct conformers have been identified. rsc.org The determination of these conformer populations is often achieved by comparing experimental spectra with the weighted average of the calculated spectra for each conformer. rsc.org

The conformational preferences of these molecules are largely governed by the torsion angles of the ethylamine (B1201723) side chain relative to the phenyl ring. For amphetamine and methamphetamine, a high preference for trans-phenylamino rotamers has been observed in aqueous solutions through NMR studies. rsc.org This indicates that the phenyl ring and the amino group are oriented on opposite sides of the Cα-Cβ bond. Given the structural similarity, it is highly probable that this compound also exhibits a preference for such extended conformations. The presence of the methoxy group at the para position of the phenyl ring is not expected to introduce significant steric hindrance that would drastically alter the fundamental conformational preferences of the side chain.

Table 2: Torsion Angles Defining Key Conformers of Methamphetamine

| Conformer | τ (Cα-Cβ-N-Cmethyl) | τ (Cγ-Cα-Cβ-N) | Relative Energy (kcal/mol) |

| Conformer 1 | gauche | trans | 0.00 |

| Conformer 2 | trans | gauche | +0.25 |

| Conformer 3 | gauche | gauche | +0.50 |

Note: This table presents hypothetical data for illustrative purposes, based on the types of conformers identified for methamphetamine. The actual values for this compound would require specific calculations.

Theoretical Elucidation of Reaction Pathways and Transition States

The theoretical elucidation of reaction pathways provides a molecular-level understanding of how chemical reactions occur, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction of interest is its synthesis, often involving the N-alkylation or N-methylation of a primary amine precursor.

Theoretical studies on the N-alkylation of phenethylamines and tryptamines using alcohols as alkylating agents have been conducted. researchgate.netnih.govbath.ac.uk These studies often employ DFT to investigate the reaction mechanism, which can proceed through a "borrowing hydrogen" or "hydrogen autotransfer" catalytic cycle. researchgate.net In this process, a catalyst, often an iridium or ruthenium complex, temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated amine, regenerating the catalyst. researchgate.net

DFT calculations can map out the potential energy surface of this entire catalytic cycle, identifying the structures of intermediates and transition states. For example, in the iridium-catalyzed N-alkylation of amines, DFT studies can pinpoint the rate-determining step, which could be the β-hydride elimination from the alcohol or the insertion of the imine into the metal-hydride bond. researchgate.net

While a specific theoretical study on the synthesis of this compound was not found, the general principles derived from these studies on phenethylamine (B48288) N-alkylation are directly applicable. The presence of the electron-donating methoxy group on the phenyl ring could potentially influence the nucleophilicity of the precursor amine, which might affect the reaction rates and activation energies of the steps involving the amine. Theoretical calculations would be invaluable in quantifying these electronic effects on the reaction pathway.

Table 3: Hypothetical Reaction Steps and Calculated Activation Energies for N-Methylation of a Phenethylamine Precursor

| Reaction Step | Description | Transition State | Activation Energy (kcal/mol) |

| 1 | Alcohol Dehydrogenation | TS1 | 24.3 |

| 2 | Imine Formation | TS2 | 15.8 |

| 3 | Imine Hydrogenation | TS3 | 11.3 |

Note: The data in this table is illustrative and based on findings from DFT studies of N-alkylation of anilines with alcohols. researchgate.net The actual values for the synthesis of this compound would depend on the specific reactants and catalyst used.

Applications of 1 4 Methoxyphenyl N Methylethanamine in Organic Synthesis Research

Role as a Chiral Building Block and Intermediate

In modern synthetic chemistry, particularly for pharmaceutical applications, the stereochemical orientation of a molecule is critical to its biological function. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific, desired stereochemistry. wikipedia.org The compound 1-(4-methoxyphenyl)-N-methylethanamine serves as such a building block, providing a defined stereocenter that can guide the stereochemical outcome of subsequent reactions.

The closely related compound, (S)-(-)-1-(4-methoxyphenyl)ethylamine, is described as a highly useful and versatile chiral compound. google.com It functions effectively as a chiral auxiliary, a group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.orggoogle.com After the desired chiral center has been created, the auxiliary can be cleaved and recovered. This strategy is a cornerstone of asymmetric synthesis. Furthermore, these amines are widely used as chiral resolving agents. google.comwikipedia.org In this classical method of separating enantiomers from a racemic mixture, the chiral amine is reacted with a racemic acid to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomeric salts can often be separated by crystallization. wikipedia.orgnih.gov Once separated, the pure enantiomer of the acid can be recovered by removing the resolving agent. wikipedia.org

As a synthetic intermediate, the 1-(4-methoxyphenyl)ethylamine scaffold is frequently prepared from readily available starting materials like 4-methoxyacetophenone. google.com Synthetic routes often involve the condensation of the ketone with a chiral amine (such as (R)-α-methylphenethylamine) to form a chiral imine intermediate. google.com This intermediate is then reduced, establishing the stereocenter, and further chemical modifications can be performed to arrive at the final target molecule. google.comgoogle.com This step-wise construction highlights its role as a crucial link in a synthetic sequence.

| Property | Description | Relevance in Synthesis |

|---|---|---|

| Compound Name | This compound | Core structure for discussion. |

| Molecular Formula | C10H15NO | Provides basic compositional information. |

| Key Structural Feature | Chiral center at the carbon adjacent to the nitrogen | The source of its utility in stereoselective synthesis. |

| Primary Roles | Chiral Building Block / Auxiliary wikipedia.org | Introduces a defined stereocenter into a target molecule. |

| Chiral Resolving Agent google.comonyxipca.com | Used to separate racemic mixtures of chiral acids via diastereomeric salt formation. wikipedia.orgonyxipca.com | |

| Common Precursor | 4-methoxyacetophenone google.com | A readily available starting material for the synthesis of this scaffold. |

Potential in Asymmetric Catalysis Development

Asymmetric catalysis is a powerful strategy in which a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. beilstein-journals.org Chiral amines, such as this compound, and their derivatives hold significant potential for the development of novel asymmetric catalysts. The related compound (S)-(-)-1-(4-methoxyphenyl)ethylamine is explicitly noted for its use as a catalyst in the asymmetric synthesis of other chiral amines. google.com

The potential applications of this structural motif in catalysis can be categorized in several ways:

Organocatalysis: Chiral amines can act as organocatalysts, directly catalyzing reactions without the need for a metal. beilstein-journals.org They can activate substrates by forming chiral iminium ions or enamines, which then react stereoselectively. This approach is central to many modern synthetic transformations.

Chiral Ligands for Metal Catalysts: The nitrogen atom of the amine can coordinate to a transition metal. By using an enantiopure amine as a ligand, a chiral environment is created around the metal center. This chiral metal complex can then catalyze a variety of reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions, transferring its chirality to the product.

Precursors to More Complex Catalysts: The amine can serve as a starting material for the synthesis of more elaborate chiral catalysts. For example, it can be incorporated into the structure of bifunctional catalysts, which possess both a basic amine site and another functional group (e.g., a hydrogen-bond donor) to activate and orient substrates within a catalytic cycle. researchgate.netnih.gov

While specific research detailing this compound as a catalyst is not extensively documented, the established utility of similar chiral amines provides a strong basis for its potential in this area. google.comprinceton.edu Research in this field focuses on modifying the amine structure to fine-tune its steric and electronic properties, thereby optimizing its effectiveness and selectivity for a given asymmetric transformation.

| Catalysis Approach | Potential Role of this compound | Example Reaction Types |

|---|---|---|

| Organocatalysis beilstein-journals.org | Acts as a primary or secondary amine catalyst. | Aldol reactions, Mannich reactions, Michael additions. |

| Transition Metal Catalysis | Serves as a chiral ligand for metals (e.g., Rhodium, Palladium, Copper). | Asymmetric hydrogenation, allylic alkylation, cyclopropanation. |

| Catalyst Precursor | Functions as a chiral scaffold for building more complex catalysts. researchgate.netnih.gov | Synthesis of bifunctional acid-base catalysts or phosphine-amide ligands. |

Strategic Use in the Synthesis of Complex Organic Molecules

The ultimate value of a chiral building block is demonstrated by its successful incorporation into the total synthesis of complex, high-value molecules such as pharmaceuticals. The 1-(4-methoxyphenyl)alkylamine framework is a key component in the synthesis of several important compounds.

A notable example is the synthesis of (R,R)-Formoterol, a long-acting β2-agonist used for the treatment of asthma. google.com A published synthetic route utilizes the related chiral amine, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, as a key intermediate. google.com The synthesis strategy involves the reaction of p-methoxyphenylacetone with the chiral auxiliary (R)-α-methylphenethylamine to form an imine. google.com Catalytic hydrogenation of this imine establishes the desired stereochemistry, creating a chiral amine intermediate. google.com This intermediate is then subjected to further reactions, including coupling with another complex fragment and subsequent deprotection, to yield the final (R,R)-Formoterol drug molecule. google.com This synthesis showcases how the chirality, installed early in the sequence using a derivative of the 1-(4-methoxyphenyl)ethylamine scaffold, is carried through to the final product, avoiding costly resolution steps at a later stage.

This strategic implementation is also relevant to the synthesis of other pharmaceuticals, where the 1-(4-methoxyphenyl)ethylamine moiety is used to build key intermediates for drugs like Sitagliptin and Docetaxel. google.com The reliability of methods to synthesize and incorporate this chiral fragment makes it an important tool for medicinal and process chemists aiming to produce enantiomerically pure active pharmaceutical ingredients. jigspharma.com

| Step | Reaction Description | Purpose |

|---|---|---|

| 1 | Reaction of p-methoxyphenylacetone with (R)-α-methylphenethylamine (chiral auxiliary). | Formation of a chiral imine intermediate. |

| 2 | Catalytic hydrogenation (e.g., using Pt/C) of the imine. | Stereoselective reduction to form a chiral amine, setting the key stereocenter. |

| 3 | Removal of the chiral auxiliary and subsequent N-benzylation. | Generation of the key intermediate: (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. |

| 4 | Coupling of the chiral amine intermediate with a second, complex fragment. | Assembly of the main carbon skeleton of the target molecule. |

| 5 | Final deprotection steps. | Unveiling the functional groups to yield the final (R,R)-Formoterol. |

Analytical Methodologies for Research Purity and Characterization of 1 4 Methoxyphenyl N Methylethanamine

Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds. phenomenex.com The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. For compounds like 1-(4-methoxyphenyl)-N-methylethanamine, HPLC methods utilizing CSPs are prevalent.

These specialized columns create a chiral environment where the transient formation of diastereomeric complexes between the individual enantiomers and the CSP occurs. libretexts.org The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

Detailed research findings indicate that polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving enantiomers of phenethylamine (B48288) derivatives. For instance, studies on the closely related compound 1-(4-methoxyphenyl)ethylamine have successfully employed a DAICEL CHIRALPAK OD-H column, which is a cellulose-based CSP. doi.org The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol. doi.org The ratio of these solvents is a critical parameter that is optimized to achieve baseline resolution of the enantiomeric peaks. Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring of the molecule absorbs strongly. researchgate.net

The enantiomeric excess (% ee), a measure of the purity of the sample, can be calculated from the chromatographic data by comparing the peak areas of the two enantiomers. sigmaaldrich.com

Table 1: Example HPLC Conditions for Chiral Separation of Related Amines This table is interactive. You can sort and filter the data.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | DAICEL CHIRALPAK OD-H doi.org | ChiralPAK-AD researchgate.net |

| Column Type | Chiral Stationary Phase (CSP) | Chiral Stationary Phase (CSP) |

| Mobile Phase | Hexane/2-propanol (90/10) doi.org | 100% Methanol researchgate.net |

| Flow Rate | 1 mL/min researchgate.net | Not Specified |

| Detection | UV at 230 nm researchgate.net | Not Specified |

| Analyte Example | (S)-1-(4-methoxyphenyl)ethylamine doi.org | Pharmaceutical Intermediates researchgate.net |

Spectrometric Methods for Structural Confirmation (e.g., GC-MS, LC-MS)

While chromatography is excellent for separation and purity assessment, mass spectrometry (MS) coupled with a chromatographic inlet is the gold standard for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is first vaporized and separated based on its boiling point and interaction with the GC column. Upon elution from the column, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner.

The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. Analysis of related structures, such as 4-methoxy-N-ethylamphetamine, shows key fragments at m/z 72 (base peak), 121, and 192, which are consistent with the methoxy-substituted-N-ethylamphetamine structure. researchgate.net The fragmentation pattern allows for the unambiguous identification of the compound by comparing the obtained spectrum to reference libraries or by interpreting the fragmentation pathways. phytopharmajournal.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may be thermally labile or non-volatile, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are preferred. researchgate.net LC-MS separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used, which often results in less fragmentation and a more prominent molecular ion peak, confirming the molecular weight of the compound. sigmaaldrich.com

LC-MS/MS adds another layer of specificity. A specific ion from the first mass spectrometer (e.g., the molecular ion) is selected and subjected to fragmentation. The resulting fragment ions are then analyzed by a second mass spectrometer. This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, allowing for confident identification and quantification even in complex matrices. eurofins.comnih.gov For this compound, an LC-MS/MS method would involve monitoring the transition from the protonated parent molecule to one or more specific product ions, providing definitive structural confirmation.

Table 2: Key Mass Spectrometry Data for Structural Elucidation This table is interactive. You can sort and filter the data.

| Technique | Ionization Mode | Key Information Provided | Expected Observations for this compound |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Molecular Fingerprint (Fragmentation Pattern) phytopharmajournal.com | Molecular ion peak; Characteristic fragments from cleavage of the ethylamine (B1201723) side chain. |

| LC-MS | ESI or APCI | Molecular Weight Confirmation sigmaaldrich.com | Prominent protonated molecular ion [M+H]⁺ peak. |

| LC-MS/MS | ESI or APCI | Specific Fragmentation Pathways (MRM) nih.gov | Specific transition from the parent ion to characteristic product ions. |

Future Research Directions for 1 4 Methoxyphenyl N Methylethanamine

Exploration of Expanded Applications in Chemical Synthesis

The molecular structure of 1-(4-methoxyphenyl)-N-methylethanamine, featuring a chiral center and a reactive secondary amine, makes it a promising candidate for a variety of roles in organic synthesis. While its applications are still being explored, research into structurally related compounds provides a roadmap for future investigations.

Key areas for future application-focused research include:

Chiral Auxiliary and Resolving Agent: The parent compound, 1-(4-methoxyphenyl)ethylamine, is a well-known chiral resolving agent and chiral auxiliary. google.com A significant avenue of future research will be to determine if this compound can perform similar functions. Its utility in separating enantiomers of racemic mixtures or in guiding stereoselective reactions could be a valuable addition to the synthetic chemist's toolkit.

Precursor for Biologically Active Molecules: Structurally similar amines are crucial intermediates in the synthesis of pharmaceuticals. For example, related compounds are precursors to drugs like (R,R)-formoterol and verapamil. google.comgoogle.com Future research should investigate the potential of this compound as a building block for novel therapeutic agents. Its scaffold could be elaborated to produce new classes of compounds with potential pharmacological activity.

Synthesis of Heterocyclic Compounds: N-aryl imines derived from related aromatic aldehydes are used in multicomponent reactions, such as the Povarov reaction, to construct complex heterocyclic systems like quinolines. mdpi.com Future work could explore the conversion of this compound into various derivatives, such as imines or amides, and their subsequent use in synthesizing novel heterocyclic structures. researchgate.netmdpi.com

Table 2: Potential Applications in Synthesis

| Application Area | Description | Rationale based on Analogs |

|---|---|---|

| Asymmetric Synthesis | Use as a chiral base, catalyst, or auxiliary to induce stereoselectivity in reactions. | The related compound 1-(4-methoxyphenyl)ethylamine is used extensively for this purpose. google.com |

| Pharmaceutical Intermediate | Serve as a key building block for the synthesis of complex, pharmacologically active molecules. | Similar structures are precursors to established drugs. google.comgoogle.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(4-methoxyphenyl)-N-methylethanamine, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via reductive amination of 4-methoxyacetophenone with methylamine, using sodium cyanoborohydride in methanol under inert conditions. Solvent choice (e.g., dichloromethane or methanol) and temperature (0–25°C) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .

- Optimization : Adjusting stoichiometric ratios (e.g., excess methylamine) and monitoring pH during reaction progression improves yield. Characterization via H/C NMR and LC-MS confirms structural integrity .

Q. Which analytical techniques are essential for characterizing this compound, and how are they validated?

- Techniques :

- NMR Spectroscopy : Assigns proton environments (e.g., methoxy singlet at δ 3.8 ppm, methylamine resonance at δ 2.4 ppm) .

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 180.1) and fragments .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound derivatives with biological targets?

- Experimental Design :

- Target Selection : Prioritize receptors with structural homology to known amine-binding sites (e.g., serotonin or dopamine transporters) .

- Docking Software : Use AutoDock Vina or Schrödinger Maestro with force fields optimized for amine ligands.

- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with in vitro assays (e.g., radioligand displacement) to confirm predictive accuracy .

- Data Interpretation : Analyze pose clustering and hydrogen-bonding interactions with catalytic residues (e.g., Asp98 in monoamine oxidases) .

Q. What strategies resolve enantiomers of chiral this compound derivatives, and how is enantiomeric purity quantified?

- Chiral Resolution :

- Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) mobile phase. Retention time differences (Δt ≥ 2 min) indicate enantiomer separation .

- Diastereomeric Salt Formation : React with (R)- or (S)-mandelic acid in ethanol, followed by crystallization .

Q. How should researchers address contradictory cytotoxicity data reported for structurally analogous compounds?

- Analysis Framework :

- Assay Variability : Compare protocols (e.g., MTT vs. resazurin assays, incubation times) and cell lines (e.g., HeLa vs. HEK293). Longer exposure times may enhance metabolite-driven toxicity .

- Structural Nuances : Evaluate substituent effects (e.g., para-methoxy vs. ortho-methoxy groups) on membrane permeability using logP calculations .

- Statistical Rigor : Apply ANOVA to batch-to-batch variability and outlier detection (Grubbs’ test) to isolate anomalies .

Methodological Considerations

Q. What safety and regulatory protocols are critical when handling this compound in laboratory settings?

- Safety : Use fume hoods, nitrile gloves, and PPE due to potential neurotoxic effects. Store at -20°C in amber vials to prevent degradation .

- Regulatory Compliance : Adhere to ICH guidelines for impurity profiling (<0.1% residual solvents) and OSHA standards for workplace exposure limits (8-hour TWA ≤ 5 mg/m³) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.